molecular formula C21H22N2O6 B12789534 Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate CAS No. 130292-74-9

Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate

Cat. No.: B12789534
CAS No.: 130292-74-9
M. Wt: 398.4 g/mol
InChI Key: MVUNPZYBLKWFHW-UHFFFAOYSA-N
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Description

Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate is a phenanthroline-derived heterocyclic compound featuring a fused aromatic system with two ester groups (dimethyl carboxylates) at positions 2 and 8, and a branched alkyl substituent (1-methyl-1-butyl) at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, or materials science. Its tetracyclic core facilitates π-π interactions, while the ester groups and alkyl chain influence solubility and molecular recognition.

Properties

CAS No.

130292-74-9

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

dimethyl 4,10-dioxo-6-pentan-2-yl-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate

InChI

InChI=1S/C21H22N2O6/c1-5-6-10(2)11-7-12-15(24)8-13(20(26)28-3)23-19(12)17-16(25)9-14(21(27)29-4)22-18(11)17/h7-10H,5-6H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

MVUNPZYBLKWFHW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C2C(=C3C(=C1)C(=O)C=C(N3)C(=O)OC)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • Industrial-scale production methods may involve continuous flow processes or batch reactions.
  • Optimization of reaction conditions (temperature, solvent, catalysts) is crucial for yield and purity.

Chemical Reactions Analysis

Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate participates in various reactions:

    Oxidation: It can undergo oxidation at the carbonyl groups.

    Reduction: Reduction of the carbonyl groups to alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions at the ester groups.

    Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).

    Major Products: this compound derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Research on its pharmacological properties (e.g., drug delivery, metal complexes).

    Industry: Applications in materials science (e.g., luminescent materials).

Mechanism of Action

    Targets: Interacts with metal ions (e.g., copper, iron) due to its chelating properties.

    Pathways: Influences redox processes, DNA binding, and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities:

6-Butyl-1,4,7,10-Tetrahydro-4,10-Dioxo-1,7-Phenanthroline-2,8-Dicarboxylic Acid

  • Structural Differences : Replaces the dimethyl ester groups (target compound) with carboxylic acids and substitutes the 1-methyl-1-butyl group with a linear butyl chain.
  • Physicochemical Impact: Solubility: Carboxylic acids increase polarity compared to esters, enhancing water solubility but reducing lipid membrane permeability.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

  • Structural Differences: Features an imidazo[1,2-a]pyridine core instead of phenanthroline, with additional electron-withdrawing groups (cyano, nitro) and phenethyl substituents.
  • Melting Point: Reported at 243–245°C, suggesting high crystallinity due to polar functional groups and aromatic stacking .
  • Synthetic Utility : The compound’s synthesis highlights methodologies applicable to the target compound, such as one-pot multicomponent reactions .

Data Table: Comparative Analysis

Property Target Compound 6-Butyl Phenanthroline Derivative Imidazo[1,2-a]Pyridine Derivative
Core Structure Phenanthroline Phenanthroline Imidazo[1,2-a]Pyridine
Functional Groups Dimethyl esters, 1-methyl-1-butyl Carboxylic acids, butyl Diethyl esters, cyano, nitro, phenethyl
Key Substituents 6-(1-methyl-1-butyl) 6-butyl 7-(4-nitrophenyl), 3-phenethyl
Polarity Moderate (esters dominate) High (carboxylic acids) High (nitro, cyano)
Potential Applications Drug discovery, catalysis Pharmacology (Bufrolin analogs) Synthetic intermediates, materials

Research Findings and Mechanistic Insights

  • Structure-Activity Relationships (SAR) : Tools like SimilarityLab enable rapid identification of analogs and prediction of biological targets. For the target compound, substituting esters with carboxylic acids (as in ) could modulate target binding, while alkyl chain branching may alter pharmacokinetics .
  • Partition Behavior: Analogous to PAHs in environmental studies (), the target compound’s octanol/water partition coefficient (log P) can be estimated from its substituents. The dimethyl esters likely increase log P compared to the carboxylic acid derivative, favoring membrane permeability but reducing aqueous solubility.
  • Synthetic Challenges : The branched 1-methyl-1-butyl group in the target compound may introduce steric hindrance during synthesis, requiring optimized reaction conditions compared to linear analogs .

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